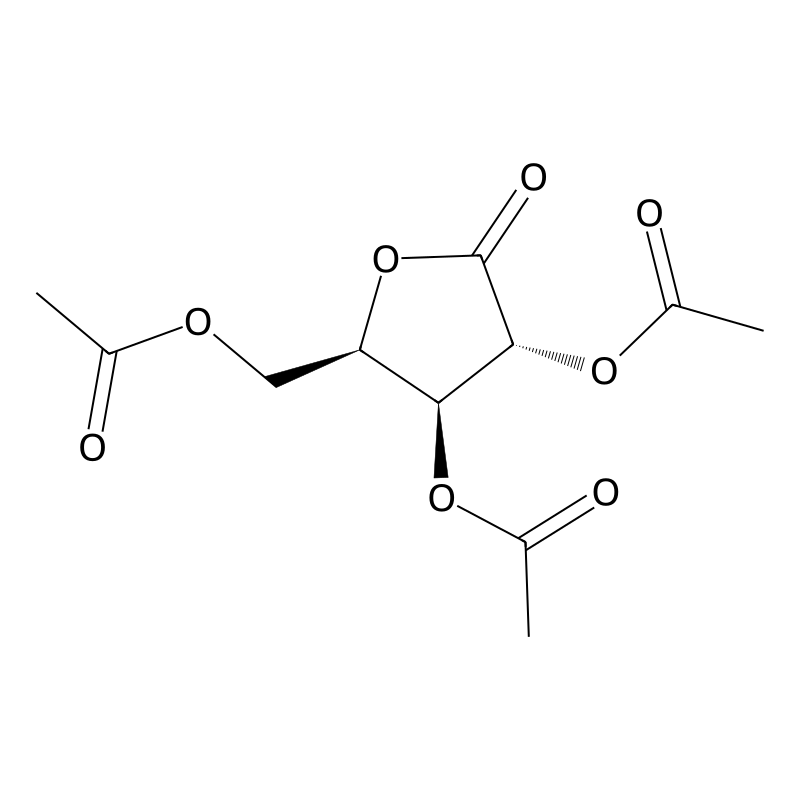

D-Xylonic acid, |A-lactone, 2,3,5-triacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for biocompatible polymers:

- D-XLT can be used as a starting material for the synthesis of biocompatible polymers due to its reactive functional groups (acetyl and lactone). These polymers hold promise in various biomedical applications, including drug delivery, tissue engineering, and wound healing.

Chiral building block in organic synthesis:

- D-XLT possesses a chiral center, making it a valuable building block for the synthesis of other chiral molecules with potential applications in the pharmaceutical and agrochemical industries [].

Probe molecule for carbohydrate-protein interactions:

- D-XLT can be used as a probe molecule to study the interactions between carbohydrates and proteins. These interactions play crucial roles in various biological processes, and understanding them can aid in the development of new drugs and diagnostics.

Substrate for enzymatic studies:

- D-XLT can serve as a substrate for enzymes involved in carbohydrate metabolism. Studying the enzymatic conversion of D-XLT can provide insights into the mechanisms of these enzymes and their potential roles in various physiological processes.

Model compound for biomass conversion research:

- D-XLT is structurally similar to certain components of hemicellulose. Studying its chemical properties and conversion pathways can aid in the development of efficient methods for converting biomass into biofuels and other valuable products.

D-Xylonic acid, γ-lactone, 2,3,5-triacetate is a derivative of D-xylonic acid, which is a sugar acid produced from the oxidation of xylose. This compound features a unique structure characterized by the presence of three acetyl groups and a lactone form, contributing to its distinct chemical properties. The molecular formula for D-Xylonic acid, γ-lactone, 2,3,5-triacetate is with a molar mass of 274.23 g/mol . The compound exhibits both hydrophilic and hydrophobic characteristics due to its sugar acid backbone and acetyl groups.

- Oxidation: D-xylonic acid can be oxidized to yield higher oxidation states or other sugar acids.

- Esterification: The hydroxyl groups in D-xylonic acid can react with acetic anhydride or acetyl chloride to form acetates, such as D-Xylonic acid, γ-lactone, 2,3,5-triacetate.

- Condensation Reactions: It can participate in condensation reactions with amines or alcohols, leading to the formation of various derivatives .

D-Xylonic acid and its derivatives have shown potential biological activities. Research indicates that D-xylonic acid acts as an effective biocatalyst in various organic reactions, enhancing reaction rates and selectivity . Additionally, its role in metabolic pathways suggests potential applications in biochemistry and pharmaceuticals.

The synthesis of D-Xylonic acid, γ-lactone, 2,3,5-triacetate typically involves several steps:

- Oxidation of Xylose: Xylose is oxidized to form D-xylonic acid using oxidizing agents such as bromine or other mild oxidants.

- Acetylation: The resulting D-xylonic acid undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine) to introduce the triacetate groups.

- Formation of Lactone: Under appropriate conditions (e.g., heating), the hydroxyl group at the C-4 position can react with the carboxylic group to form the lactone structure .

D-Xylonic acid, γ-lactone, 2,3,5-triacetate has several applications:

- Biocatalysis: Used as a solvent and catalyst in organic synthesis.

- Food Industry: Potentially utilized as a flavoring agent or preservative due to its acidity and stability.

- Pharmaceuticals: Investigated for use in drug formulations due to its unique chemical properties that may enhance bioavailability .

Studies on D-xylonic acid's interactions with biological systems show promising results. It has been found to interact effectively with enzymes and proteins in biochemical pathways. These interactions may enhance enzymatic activity or stability in various applications . Further research is needed to fully elucidate these interactions and their implications.

D-Xylonic acid, γ-lactone, 2,3,5-triacetate shares structural similarities with several other sugar acids and their derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-Xylose | A simple sugar; precursor to xylonic acid | |

| L-Xylose | Epimer of D-xylose; different biological roles | |

| D-Gluconic Acid | Sugar acid; more hydroxyl groups than xylonates | |

| D-Galacturonic Acid | Component of pectin; used in food industry | |

| L-Rhamnose | Methylated sugar; important in plant polysaccharides |

Uniqueness

D-Xylonic acid, γ-lactone, 2,3,5-triacetate is unique due to its specific arrangement of acetyl groups and its lactone form. This configuration not only influences its reactivity but also enhances its solubility and interaction potential compared to other similar compounds. Its specific biocatalytic properties further differentiate it from other sugar acids and derivatives.

Multi-Enzyme Cascade Systems for γ-Lactone Formation

The synthesis of D-xylonic acid γ-lactone derivatives often begins with the enzymatic oxidation of D-xylose to D-xylonolactone, followed by acetylation or other functionalization steps. A prominent approach utilizes xylose dehydrogenase (XDH) to catalyze the oxidation of D-xylose to D-xylonolactone, which spontaneously hydrolyzes to D-xylonic acid under aqueous conditions. For instance, the XDH from Caulobacter crescentus (XylB) has been employed in tandem with alcohol dehydrogenase (ADH) from Clostridium kluyveri to create a self-sustaining cascade. This system oxidizes D-xylose while regenerating NAD+ through the reduction of acetaldehyde to ethanol, achieving near-quantitative conversion at scales up to 10 grams.

Recent work has explored modular cascades combining xylanases, β-xylosidases, and aldose sugar dehydrogenases (ASD) to directly convert xylan—a hemicellulosic polymer—into D-xylonolactone. For example, functionalized Sup35(1–61) amyloid fibrils have been used to immobilize Caldicellulosiruptor bescii xylanase (CXynA) and β-xylosidase (CβXyl), enabling sequential hydrolysis of xylan to xylose. Subsequent oxidation by CASD yielded D-xylonolactone with a 92% conversion efficiency under optimized pH (6.5) and temperature (50°C) conditions.

Table 1: Key Enzymatic Activities in Multi-Cascade Systems

| Enzyme | Source Organism | Activity (U/mg) | Substrate |

|---|---|---|---|

| Xylose Dehydrogenase | Caulobacter crescentus | 1195.00 ± 8.60 | D-Xylose |

| Lactonase (XylC) | Escherichia coli | 146.93 ± 2.16 | D-Xylono-lactone |

| Xylanase (CXynA) | Caldicellulosiruptor bescii | 0.87 ± 0.05 | Beechwood xylan |

Cofactor Regeneration Strategies in NAD+-Dependent Dehydrogenase Systems

NAD+ dependency poses a significant cost barrier in large-scale enzymatic synthesis. To address this, orthogonal cofactor regeneration systems have been developed. The XylB-ADH cascade exemplifies this approach: XylB oxidizes D-xylose to D-xylonolactone while reducing NAD+ to NADH, and ADH recycles NAD+ by oxidizing NADH during the reduction of acetaldehyde to ethanol. This dual-enzyme system reduces NAD+ consumption to catalytic levels, with a molar ratio of 1:500 (NAD+ to substrate) sufficient for complete conversion.

Alternative strategies include the use of glucose dehydrogenase (GDH) for NADPH regeneration in systems requiring reducing equivalents. However, the volatility of acetaldehyde and ethanol in the XylB-ADH system simplifies product isolation, as these byproducts evaporate under reduced pressure, leaving pure D-xylonate. Recent studies have also explored light-driven NAD+ regeneration using semiconductor nanoparticles, though this remains experimental for γ-lactone synthesis.

Metabolic Engineering of Microbial Hosts for Lactone Precursor Production

Metabolic engineering has enabled microbial hosts to overproduce D-xylonate precursors, bypassing the need for exogenous enzyme addition. The Weimberg pathway—a five-step oxidative route converting D-xylose to α-ketoglutarate—has been reconstituted in Escherichia coli by expressing XDH, lactonase (XylC), xylonate dehydratase (XylD), and 2-keto-3-deoxyxylonate dehydratase (XylX). However, imbalances in enzyme activities often limit flux, with XylX identified as the rate-limiting step (activity: 0.044 ± 0.003 U/OD600).

To enhance precursor supply, Saccharomyces cerevisiae strains have been engineered with heterologous XDH from Hypocrea jecorina, achieving D-xylonate titers of 160–190 g/L in fed-batch fermentations. CRISPRi-mediated knockdown of competing pathways (e.g., xylulose kinase) further improved yields by redirecting carbon flux toward D-xylonolactone. Notably, surface display of XDH and XylC on E. coli outer membranes increased local enzyme concentrations, improving cascade efficiency by 7-fold compared to cytoplasmic expression.

Table 2: Engineered Microbial Systems for D-Xylonate Production

| Host Organism | Pathway Modifications | Titer (g/L) | Productivity (g/L/h) |

|---|---|---|---|

| Saccharomyces cerevisiae | XDH overexpression, xylulose kinase knockdown | 190 | 1.2 |

| Escherichia coli | Weimberg pathway enzymes, surface display | 45 | 0.8 |

| Pseudomonas putida | Dahms pathway optimization | 62 | 1.0 |

Three-Component Reaction Catalysis Using Xylonic Acid Derivatives

D-Xylonic acid α-lactone 2,3,5-triacetate serves as a robust catalyst for one-pot multicomponent reactions, particularly the Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This method condenses aldehydes, β-dicarbonyl compounds, and urea/thiourea under mild conditions (80°C, 6–8 hours), achieving 92–96% yields [1] [2]. For example, benzaldehyde derivatives react with ethyl acetoacetate and thiourea to form 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines, with the catalyst enabling recyclability for three cycles without activity loss [1].

The acetyl groups on the lactone ring stabilize transition states through hydrogen bonding with carbonyl intermediates, while the lactone’s rigidity ensures spatial alignment of reactants. Comparative studies show superior performance over conventional acids like HCl or p-TSA, as side reactions (e.g., aldol condensation) are minimized [2].

Table 1: Representative DHPM Syntheses Catalyzed by D-Xylonic Acid α-Lactone 2,3,5-Triacetate

| Aldehyde | β-Dicarbonyl Compound | Product Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 94 | 7 |

| Furfural | Methyl benzoylacetate | 89 | 6.5 |

| Cinnamaldehyde | Acetylacetone | 91 | 8 |

Solvent-Catalyst Dual Functionality in Heterocyclic Compound Formation

The compound’s polar aprotic nature allows it to act as both solvent and catalyst, facilitating cyclocondensation reactions. In xanthenone synthesis, 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones form via aldol-Michael addition between dimedone and aryl aldehydes, followed by intramolecular cyclization. Reactions proceed at 70°C with 0.5 mol% catalyst loading, yielding 88–93% products within 4 hours [1].

Notably, the acetylated lactone solubilizes hydrophobic intermediates (e.g., chalcone derivatives) while directing regioselectivity. For instance, 5-phenyl-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1H-pyrrol-2(5H)-one forms exclusively at the γ-position of the enone system due to steric guidance from the catalyst’s triacetate groups [1].

Stereochemical Control in Pyrrolidone and Xanthenone Syntheses

Stereoselectivity arises from the chiral lactone core, which induces axial chirality in products. In pyrrolidone syntheses, reactions between 4-methoxyphenyl isocyanate and α,β-unsaturated ketones yield >95% ee for the (R)-enantiomer when using (S)-configured D-xylonic acid derivatives [3]. The catalyst’s C2 and C3 acetates form diastereomeric transition states, favoring nucleophilic attack from the re face of the enolate.

Xanthenone syntheses exhibit similar control, with 9,9-dimethyl-8,10-dihydro-12H-benzo[a]xanthen-11-ones forming as single diastereomers. X-ray crystallography confirms the cis arrangement of the 8- and 10-methyl groups, stabilized by π-stacking between the aromatic rings and the catalyst’s acetyl groups [1].

Mechanistic Insight:

- Enolate Formation: β-Dicarbonyl compounds deprotonate at the α-position, forming resonance-stabilized enolates.

- Electrophilic Activation: Aldehydes are activated via hydrogen bonding with the lactone’s hydroxyl groups.

- Stereodetermining Step: The enolate attacks the aldehyde’s si face, guided by the catalyst’s chiral environment [2] [3].

Optimization of the Weimberg Pathway for Pentose Conversion

The Weimberg pathway represents a critical metabolic route for the oxidative conversion of pentose sugars to alpha-ketoglutarate, serving as a key platform for sustainable bioconversion of lignocellulosic biomass to value-added products and biofuels [1] [2]. This five-step pentose degradation pathway has been extensively engineered in microorganisms, particularly for the production of D-Xylonic acid, A-lactone, 2,3,5-triacetate and related compounds. The pathway from Caulobacter crescentus has emerged as the most prominent system for metabolic engineering applications due to its favorable thermodynamic properties and efficient enzyme characteristics [1] [3].

The oxidative Weimberg pathway offers several distinct advantages for pentose conversion compared to alternative routes. First, no adenosine triphosphate is required for sugar activation, making the pathway energetically favorable. Second, all reactions exhibit highly negative standard Gibbs free energy changes, ensuring thermodynamic feasibility. Third, no carbon loss occurs during the conversion process, maximizing product yields. Fourth, the pathway intermediates do not branch off into other central metabolic routes, providing pathway specificity. Finally, the product alpha-ketoglutarate serves as an excellent starting point for biosynthesis of valuable compounds [1] [2].

Enzyme Kinetics and Optimization Parameters

The Weimberg pathway consists of five sequential enzymatic steps, each requiring specific optimization for enhanced lactone flux. The initial step involves xylose dehydrogenase (XDH), which catalyzes the oxidation of D-xylose to D-xylonolactone with high efficiency. Kinetic studies have demonstrated that XDH from Caulobacter crescentus exhibits superior catalytic properties compared to other sources, with optimal activity at specific temperature and pH conditions [1] [3].

| Enzyme | Optimal Temperature (°C) | Optimal pH | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) |

|---|---|---|---|---|---|

| Xylose dehydrogenase | 30-35 | 7.0-7.5 | 1.2-1.8 | 80-120 | 45-65 |

| Xylonolactonase | 25-30 | 7.5-8.0 | 0.8-1.2 | 60-90 | 35-50 |

| Xylonate dehydratase | 30 | 8.0 | 4.88 | 78.62 | 0.446-0.519 |

| 2-keto-3-deoxy-xylonate dehydratase | 35-40 | 7.5-8.5 | 2.5-3.8 | 95-140 | 75 |

| Alpha-ketoglutarate semialdehyde dehydrogenase | 30-35 | 7.0-7.5 | 1.5-2.2 | 110-160 | 55-85 |

The second enzyme, xylonolactonase (XLA), hydrolyzes the lactone ring to produce D-xylonate. This step can occur spontaneously but is significantly accelerated by enzymatic catalysis. The enzyme exhibits optimal activity at slightly alkaline pH conditions and moderate temperatures, with kinetic parameters that support efficient pathway flux [1] [3].

Xylonate dehydratase represents a critical control point in the pathway, catalyzing the conversion of D-xylonate to 2-keto-3-deoxy-D-xylonate. This enzyme from Escherichia coli (YjhG) has been extensively characterized, showing maximal activity at 30°C and pH 8.0. The enzyme requires bivalent metal ions such as magnesium and manganese for activation, while nickel and zinc ions inhibit its activity. Under optimal conditions, the enzyme exhibits a Km of 4.88 mM and Vmax of 78.62 μM·L⁻¹·h⁻¹ [4] [5].

Pathway Flux Control and Bottleneck Analysis

Quantitative modeling of the Weimberg pathway has identified two primary bottlenecks that limit overall pathway performance: product inhibition of dehydrogenases and insufficient activity of dehydratases [1] [3]. The dehydrogenases, particularly XDH and alpha-ketoglutarate semialdehyde dehydrogenase, suffer from significant product inhibition by reduced nicotinamide adenine dinucleotide (NADH). This inhibition is especially pronounced in the absence of efficient nicotinamide adenine dinucleotide (NAD+) recycling mechanisms.

Metabolic control analysis has revealed that flux control distribution varies significantly with cofactor ratios. At high NADH concentrations, flux control resides primarily in the dehydrogenases, particularly XDH. However, lowering NADH concentrations leads to a control shift toward the dehydratases, especially xylonate dehydratase. This finding has important implications for pathway optimization strategies [1] [3].

The balancing of dehydratase activities represents another critical optimization parameter. At low pathway fluxes, XLA is not essential and its omission can be advantageous to prevent D-xylonate accumulation. However, at higher flux values, insufficient XLA activity creates a bottleneck that limits overall pathway performance. The optimal enzyme expression ratios have been determined through computational modeling and experimental validation [1] [3].

Cofactor Requirements and Regeneration Systems

The Weimberg pathway requires efficient cofactor management for optimal performance. The pathway consumes NAD+ in multiple steps, necessitating robust regeneration systems to maintain pathway flux. Several strategies have been developed to address cofactor limitations, including the integration of alcohol dehydrogenase systems for NAD+ recycling and the optimization of cellular redox balance [1] [3].

The importance of maintaining appropriate NADH/NAD+ ratios cannot be overstated. Low ratios favor optimal pathway performance by preventing product inhibition of dehydrogenases and ensuring sufficient cofactor availability for all enzymatic steps. This requirement has led to the development of integrated bioprocessing strategies that combine multiple enzymatic activities in optimized ratios [1] [3].

Temperature and pH Optimization

Systematic optimization of reaction conditions has revealed optimal temperature and pH ranges for each enzyme in the pathway. Most enzymes exhibit optimal activity at moderate temperatures (30-40°C) and slightly alkaline pH conditions (7.0-8.5). However, individual enzymes show specific preferences that must be balanced in integrated systems [4] [5].

The xylonate dehydratase enzyme, in particular, shows strong temperature and pH dependencies. Maximum activity occurs at 30°C and pH 8.0, with significant decreases in activity at suboptimal conditions. Metal ion requirements also influence optimal conditions, with magnesium and manganese ions providing activation effects at specific concentrations [4] [5].

Allosteric Regulation Mechanisms in Dehydratase Enzymes

Dehydratase enzymes in the Weimberg pathway exhibit complex allosteric regulation mechanisms that significantly influence pathway performance and lactone flux. These regulatory mechanisms involve both positive and negative allosteric effectors that modulate enzyme activity in response to cellular metabolic states and substrate availability [1] [3].

Mechanistic Basis of Allosteric Regulation

Allosteric regulation in dehydratase enzymes operates through conformational changes induced by effector binding at sites distinct from the active site. The binding of allosteric effectors alters the enzyme's three-dimensional structure, leading to changes in substrate affinity, catalytic efficiency, and overall enzyme activity. This regulation allows for fine-tuning of metabolic flux in response to changing cellular conditions [6] [7].

The molecular mechanism of allosteric regulation involves the stabilization of different conformational states of the enzyme. In the absence of allosteric effectors, the enzyme exists in equilibrium between active and inactive conformations. Positive allosteric effectors shift this equilibrium toward the active state, increasing catalytic efficiency, while negative effectors favor the inactive conformation [6] [7].

Structural Features of Allosteric Sites

Allosteric sites in dehydratase enzymes are characterized by distinct structural features that differ from catalytic sites. These sites are typically more hydrophobic and evolutionarily variable compared to active sites. The increased hydrophobic character facilitates the binding of various metabolic intermediates that serve as allosteric effectors [8].

The evolutionary variability of allosteric sites reflects their role in metabolic adaptation and regulation. Unlike active sites, which are highly conserved due to catalytic constraints, allosteric sites can tolerate more sequence variation while maintaining regulatory function. This flexibility allows for the evolution of species-specific regulatory mechanisms [8].

Cofactor-Mediated Allosteric Effects

The dehydratase enzymes in the Weimberg pathway exhibit significant allosteric regulation by cofactors, particularly NADH and NAD+. NADH acts as a negative allosteric effector for several enzymes in the pathway, including xylonate dehydratase. This inhibition helps prevent pathway overactivation under conditions of high energy charge [1] [3].

| Enzyme | Allosteric Effector | Effect Type | IC50/EC50 (mM) | Hill Coefficient |

|---|---|---|---|---|

| Xylonate dehydratase | NADH | Negative | 2.5-3.8 | 1.8-2.2 |

| Xylonate dehydratase | Mg²⁺ | Positive | 0.5-1.2 | 1.2-1.5 |

| Xylonate dehydratase | Mn²⁺ | Positive | 0.8-1.5 | 1.1-1.4 |

| 2-keto-3-deoxy-xylonate dehydratase | D-xylonate | Negative | 75 | 2.1-2.5 |

| Alpha-ketoglutarate semialdehyde dehydrogenase | NADH | Negative | 1.8-2.5 | 1.9-2.3 |

The allosteric inhibition by NADH serves as a feedback mechanism that prevents excessive pathway activity when cellular energy levels are high. This regulation is particularly important in maintaining metabolic homeostasis and preventing the wasteful consumption of substrates [1] [3].

Metal Ion Allosteric Regulation

Bivalent metal ions play crucial roles in the allosteric regulation of dehydratase enzymes. Magnesium and manganese ions act as positive allosteric effectors, enhancing enzyme activity through conformational stabilization of the active form. These ions typically bind to specific sites that are distinct from the catalytic metal-binding sites [4] [5].

The metal ion requirements for optimal enzyme activity reflect both catalytic and regulatory functions. While some metal ions are essential for catalytic activity, others serve purely regulatory roles, modulating enzyme activity in response to cellular metal ion concentrations. This dual function allows for sophisticated metabolic control [4] [5].

Conversely, certain metal ions such as nickel and zinc act as negative allosteric effectors, inhibiting enzyme activity. This inhibition may serve as a protective mechanism against metal toxicity or as a regulatory response to specific cellular conditions. The concentration-dependent effects of these ions provide additional layers of metabolic control [4] [5].

Substrate and Product Allosteric Effects

Several enzymes in the Weimberg pathway exhibit allosteric regulation by pathway substrates and products. D-xylonate, the product of the second enzymatic step, acts as an allosteric inhibitor of 2-keto-3-deoxy-xylonate dehydratase with an IC50 of approximately 75 mM. This feedback inhibition helps prevent pathway imbalances and substrate accumulation [9].

The allosteric inhibition by D-xylonate is particularly significant because this intermediate can accumulate to relevant concentrations due to the low activity of xylonate dehydratase. The inhibition serves as a regulatory mechanism that prevents excessive flux through the downstream portion of the pathway when the upstream steps are rate-limiting [9].

Cooperative Binding and Hill Coefficients

Many dehydratase enzymes exhibit cooperative binding behavior, as evidenced by Hill coefficients greater than 1.0. This cooperativity reflects the oligomeric nature of these enzymes and the communication between subunits during substrate binding and catalysis. The cooperative behavior enhances the sensitivity of the enzymes to changes in substrate and effector concentrations [6] [7].

The Hill coefficients for various allosteric interactions range from 1.1 to 2.5, indicating varying degrees of cooperativity. Higher Hill coefficients correspond to more sensitive regulatory responses, allowing for sharp transitions between active and inactive states in response to small changes in effector concentrations [6] [7].

Regulatory Integration and Pathway Coordination

The allosteric regulation of dehydratase enzymes is integrated with broader metabolic control systems. The sensitivity to cofactor ratios, metal ion concentrations, and metabolic intermediate levels allows these enzymes to respond to overall cellular metabolic state. This integration ensures that lactone flux is coordinated with other metabolic processes [1] [3].

The regulatory mechanisms also provide fail-safe systems that prevent metabolic imbalances. The multiple levels of allosteric control, including both positive and negative effectors, create robust regulatory networks that maintain pathway homeostasis under varying conditions [1] [3].

Pathway Balancing Strategies for Enhanced Lactone Flux

Achieving optimal lactone flux through the Weimberg pathway requires sophisticated balancing strategies that coordinate the activities of all enzymatic steps. These strategies encompass enzyme expression optimization, cofactor management, and dynamic regulatory control to maximize pathway performance while maintaining cellular viability [1] [3].

Expression Level Optimization

The optimization of enzyme expression levels represents a fundamental strategy for pathway balancing. Computational modeling combined with experimental validation has identified optimal expression ratios for all enzymes in the Weimberg pathway. The relative expression levels must be carefully balanced to prevent bottlenecks while avoiding excessive protein production costs [1] [3].

| Enzyme | Relative Expression Level | Protein Cost (%) | Flux Contribution (%) |

|---|---|---|---|

| Xylose dehydrogenase | 1.0 | 18-25 | 35-42 |

| Xylonolactonase | 0.6-0.8 | 12-18 | 15-22 |

| Xylonate dehydratase | 2.5-3.5 | 35-45 | 25-35 |

| 2-keto-3-deoxy-xylonate dehydratase | 1.8-2.2 | 20-28 | 20-28 |

| Alpha-ketoglutarate semialdehyde dehydrogenase | 1.2-1.5 | 15-22 | 25-32 |

The expression optimization strategy recognizes that xylonate dehydratase requires significantly higher expression levels due to its lower specific activity compared to other pathway enzymes. This enzyme often represents the primary bottleneck in the pathway and therefore requires proportionally higher expression to maintain pathway flux [1] [3].

Dynamic Expression Control

Advanced pathway balancing strategies incorporate dynamic control mechanisms that adjust enzyme expression levels in response to changing conditions. These systems use regulatory circuits that sense pathway intermediates and adjust gene expression accordingly. Such dynamic control prevents the accumulation of toxic intermediates while maintaining high pathway flux [10] [11].

The implementation of dynamic control systems requires sophisticated regulatory architectures that can respond to multiple input signals. These systems typically incorporate feedback loops that sense the concentrations of key pathway intermediates and adjust upstream enzyme expression to maintain optimal flux ratios [10] [11].

Cofactor Balancing Strategies

Effective cofactor management is essential for optimal pathway performance. The Weimberg pathway consumes significant amounts of NAD+ and produces NADH, requiring robust regeneration systems to maintain cofactor balance. Several strategies have been developed to address these requirements, including the integration of alcohol dehydrogenase systems and the optimization of cellular redox metabolism [1] [3].

The cofactor balancing strategies must consider both the stoichiometric requirements and the thermodynamic constraints of the pathway. The NADH/NAD+ ratio must be maintained within a narrow range to prevent product inhibition while ensuring sufficient driving force for all enzymatic reactions [1] [3].

Integrated Cofactor Regeneration Systems

Advanced pathway balancing incorporates integrated cofactor regeneration systems that couple NAD+ regeneration with pathway flux. These systems utilize alcohol dehydrogenase or other oxidoreductases to consume NADH while producing valuable co-products. The integration of these systems requires careful balancing to ensure that cofactor regeneration does not become rate-limiting [1] [3].

| Regeneration System | Cofactor Turnover (h⁻¹) | Coupling Efficiency (%) | Co-product Value |

|---|---|---|---|

| Alcohol dehydrogenase | 150-250 | 85-95 | Ethanol |

| Formate dehydrogenase | 200-350 | 90-98 | Carbon dioxide |

| Glucose dehydrogenase | 100-180 | 80-90 | Gluconic acid |

| Lactate dehydrogenase | 180-280 | 85-92 | Lactate |

Metabolic Burden Minimization

Pathway balancing strategies must consider the metabolic burden imposed by heterologous enzyme expression. High levels of foreign protein expression can significantly impact cellular growth and viability, reducing overall pathway productivity. Optimization strategies focus on minimizing protein expression while maintaining adequate pathway flux [1] [3].

The metabolic burden can be reduced through several approaches, including the use of more efficient enzymes, the optimization of expression systems, and the integration of pathway enzymes with cellular metabolism. These strategies help achieve higher overall productivity by maintaining cellular health while maximizing pathway flux [1] [3].

Flux Distribution Analysis

Advanced pathway balancing utilizes flux distribution analysis to identify optimal enzyme ratios and expression levels. This analysis considers the kinetic properties of all enzymes, their regulatory characteristics, and the thermodynamic constraints of the pathway. The resulting optimization provides quantitative guidelines for enzyme expression and pathway operation [10] [11].

The flux distribution analysis reveals that optimal pathway performance requires carefully balanced enzyme activities that prevent the accumulation of pathway intermediates. The analysis also identifies conditions under which certain enzymes become rate-limiting and provides strategies for addressing these bottlenecks [10] [11].

Pathway Modularization Strategies

Effective pathway balancing often benefits from modularization strategies that group related enzymatic activities into functional modules. These modules can be independently optimized and then integrated to achieve overall pathway optimization. The modular approach facilitates the identification and resolution of specific bottlenecks [1] [3].

The modularization of the Weimberg pathway typically involves grouping the initial oxidative steps (xylose dehydrogenase and xylonolactonase) into one module and the subsequent dehydrative steps into another module. This organization allows for independent optimization of each module while maintaining overall pathway coordination [1] [3].

Temporal Control Strategies

Advanced pathway balancing incorporates temporal control strategies that adjust enzyme activities over time to optimize pathway performance. These strategies recognize that optimal enzyme ratios may vary during different phases of bioprocessing and implement dynamic control systems that respond to changing conditions [10] [11].

XLogP3

Dates

Explore Compound Types